molecular formula C6H5F3N2 B3283694 (2,5,6-Trifluoropyridin-3-yl)methanamine CAS No. 771582-56-0

(2,5,6-Trifluoropyridin-3-yl)methanamine

Cat. No. B3283694
CAS RN: 771582-56-0
M. Wt: 162.11 g/mol
InChI Key: FNKNICJNCJGHAR-UHFFFAOYSA-N
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Description

“(2,5,6-Trifluoropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H5F3N2 . It has a molecular weight of 162.11 . The compound is stored in a dry place at 2-8°C and is in the form of a liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H,4,11H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is stored in a dry place at 2-8°C . The compound has a molecular weight of 162.11 .

Mechanism of Action

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound may have potential therapeutic effects in various diseases, including cancer and viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using (2,5,6-Trifluoropyridin-3-yl)methanamine in lab experiments include its ease of synthesis, high purity, and potential therapeutic effects. However, the limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of (2,5,6-Trifluoropyridin-3-yl)methanamine. One potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential therapeutic effects in various diseases, including viral infections and cancer. Additionally, research could focus on the development of new synthetic methods for this compound and its derivatives.

Scientific Research Applications

(2,5,6-Trifluoropyridin-3-yl)methanamine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been used as a building block in the synthesis of various biologically active molecules, including antiviral, anticancer, and antibacterial agents.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H225-H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,5,6-trifluoropyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKNICJNCJGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666699
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771582-56-0
Record name 1-(2,5,6-Trifluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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